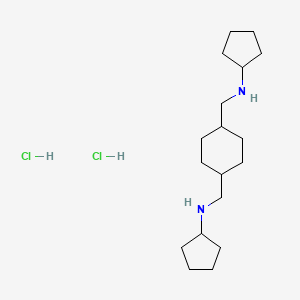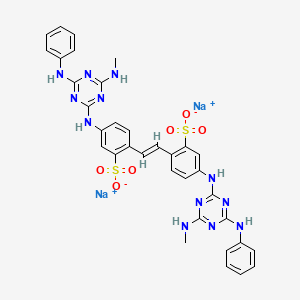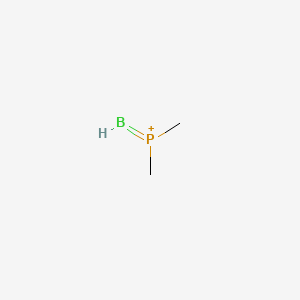
Boranylidene(dimethyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p,p-Dimethylphosphine-borane: is an organophosphorus compound that features a phosphine-borane complex. This compound is characterized by the presence of a phosphine group bonded to a borane group, with two methyl groups attached to the phosphorus atom. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p,p-Dimethylphosphine-borane typically involves the reaction of dimethylphosphine with borane. One common method is the direct reaction of dimethylphosphine with borane-dimethyl sulfide complex in an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: Industrial production of p,p-Dimethylphosphine-borane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: p,p-Dimethylphosphine-borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The phosphine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced borane complexes.
Substitution: Substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
p,p-Dimethylphosphine-borane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of p,p-Dimethylphosphine-borane involves its ability to donate electrons through the phosphine group and accept electrons through the borane group. This dual functionality allows it to participate in various chemical reactions, including coordination with metal centers and activation of small molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Trimethylphosphine-borane: Similar in structure but with three methyl groups attached to the phosphorus atom.
Dimethylphosphine: Lacks the borane group, making it less reactive in certain applications.
Phosphine-borane: A simpler compound with a single phosphine and borane group.
Uniqueness: p,p-Dimethylphosphine-borane is unique due to its specific arrangement of methyl groups and the presence of both phosphine and borane functionalities. This combination provides a balance of stability and reactivity, making it a versatile reagent in various chemical processes.
Eigenschaften
CAS-Nummer |
4268-35-3 |
|---|---|
Molekularformel |
C2H7BP+ |
Molekulargewicht |
72.86 g/mol |
IUPAC-Name |
boranylidene(dimethyl)phosphanium |
InChI |
InChI=1S/C2H7BP/c1-4(2)3/h3H,1-2H3/q+1 |
InChI-Schlüssel |
ITXHDXMQHJBYOQ-UHFFFAOYSA-N |
Kanonische SMILES |
B=[P+](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


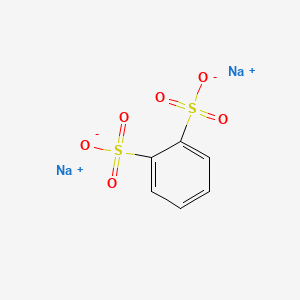

![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
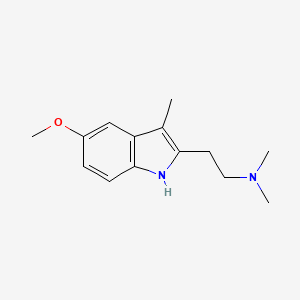
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
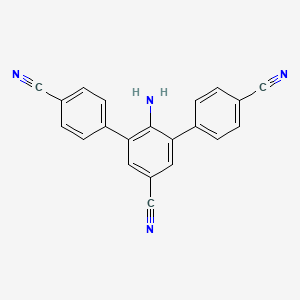

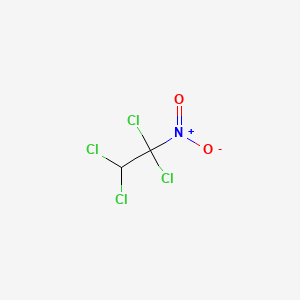
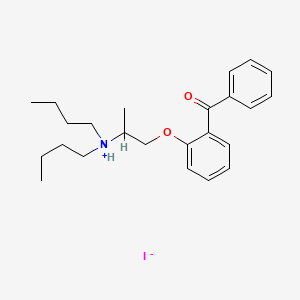
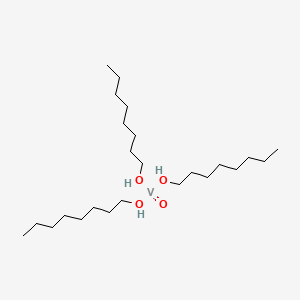
![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
